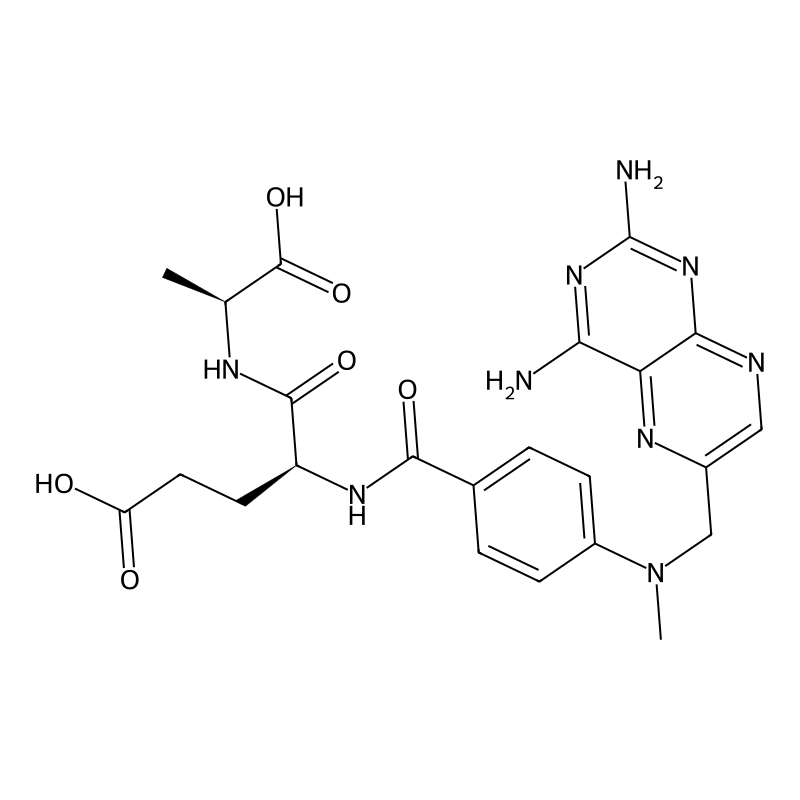

Methotrexate-alpha-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methotrexate-alpha-alanine is a compound formed by the conjugation of methotrexate, an established chemotherapeutic agent, with the amino acid alpha-alanine. This compound is part of a broader category of methotrexate derivatives designed to enhance the therapeutic efficacy and reduce toxicity associated with methotrexate. Methotrexate itself is a folate analog that inhibits several enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase, which is crucial for DNA synthesis and cell division. The addition of alpha-alanine aims to improve the pharmacokinetic properties and selectivity of methotrexate for cancer cells.

The synthesis of methotrexate-alpha-alanine typically involves the reaction between methotrexate and alpha-alanine derivatives. One method described in the literature includes the use of di-tert-butyl ester derivatives of alpha-L-glutamyl-L-alanine, which react with 4-amino-4-deoxy-10-methylpteroic acid (a component of methotrexate) followed by deprotection steps to yield the final product .

The activation of methotrexate-alpha-alanine can also occur through enzymatic hydrolysis by carboxypeptidase A, which cleaves the compound into its active components: methotrexate and alpha-alanine. This reaction is significantly faster for certain diastereomers of methotrexate-alpha-alanine compared to others, indicating differences in reactivity based on molecular structure .

Methotrexate-alpha-alanine exhibits biological activity primarily through its conversion to methotrexate upon activation. The resulting methotrexate retains its ability to inhibit dihydrofolate reductase and other enzymes involved in nucleotide metabolism, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells. Studies have shown that specific diastereomers of methotrexate-alpha-alanine can have varying levels of cytotoxicity against different cancer cell lines, suggesting that structural modifications can influence therapeutic outcomes .

The synthesis methods for methotrexate-alpha-alanine generally involve:

- Formation of Precursor Compounds: Utilizing protected amino acids and coupling agents to form intermediates.

- Coupling Reaction: Reacting the intermediate with methotrexate or its derivatives under controlled conditions.

- Deprotection: Removing protecting groups to yield the final product.

- Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to isolate pure compounds.

These methods aim to optimize yield and purity while minimizing side reactions.

Methotrexate-alpha-alanine has potential applications in:

- Cancer Therapy: As a prodrug that selectively delivers methotrexate to tumor tissues, potentially reducing systemic toxicity.

- Targeted Drug Delivery: Leveraging enzymatic activation mechanisms for localized drug release at tumor sites.

- Research: Investigating metabolic pathways and enzyme interactions involving amino acid-conjugated drugs.

Interaction studies involving methotrexate-alpha-alanine focus on its binding affinity and reactivity with various enzymes, particularly carboxypeptidases. Research indicates that the compound's hydrolysis by carboxypeptidase A leads to a rapid release of active methotrexate, enhancing its therapeutic efficacy . Additionally, studies on structural interactions with serine hydroxymethyltransferases reveal insights into how modifications can affect binding dynamics and enzyme inhibition .

Methotrexate-alpha-alanine belongs to a class of compounds that includes other amino acid-conjugated derivatives of methotrexate. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methotrexate | Standard antifolate drug; broad use in oncology | Established clinical efficacy |

| Methotrexate-glutamate | Conjugated with glutamate; enhances cellular uptake | Improved selectivity for certain tumor types |

| Methotrexate-arginine | Conjugated with arginine; potential for targeted delivery | May exhibit different pharmacokinetics |

| Methotrexate-aspartic acid | Conjugated with aspartic acid; explores different metabolic pathways | Investigates alternative activation mechanisms |

Methotrexate-alpha-alanine's uniqueness lies in its specific amino acid conjugation, which may provide distinct pharmacological properties compared to other derivatives. This specificity can influence both its metabolic activation and therapeutic index.

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Other CAS

Wikipedia

Dates

2: Vitols KS, Haag-Zeino B, Baer T, Montejano YD, Huennekens FM. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate. Cancer Res. 1995 Feb 1;55(3):478-81. PubMed PMID: 7834611.

3: Haenseler E, Esswein A, Vitols KS, Montejano Y, Mueller BM, Reisfeld RA, Huennekens FM. Activation of methotrexate-alpha-alanine by carboxypeptidase A-monoclonal antibody conjugate. Biochemistry. 1992 Jan 28;31(3):891-7. PubMed PMID: 1731945.

4: Esswein A, Hänseler E, Montejano Y, Vitols KS, Huennekens FM. Construction and chemotherapeutic potential of carboxypeptidase-A/monoclonal antibody conjugate. Adv Enzyme Regul. 1991;31:3-12. Review. PubMed PMID: 1877392.

5: Kuefner U, Esswein A, Lohrmann U, Montejano Y, Vitols KS, Huennekens FM. Occurrence and significance of diastereomers of methotrexate alpha-peptides. Biochemistry. 1990 Nov 20;29(46):10540-5. PubMed PMID: 2271663.